REACTION_CXSMILES
|
[C:1]12([C:14]([O:16]C)=[O:15])[CH2:9][C:5]([C:10]([O:12][CH3:13])=[O:11])([CH2:6][CH2:7][CH2:8]1)[CH2:4][CH2:3][CH2:2]2>C(O)C.O>[CH3:13][O:12][C:10]([C:5]12[CH2:9][C:1]([C:14]([OH:16])=[O:15])([CH2:8][CH2:7][CH2:6]1)[CH2:2][CH2:3][CH2:4]2)=[O:11]
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Name
|
|
Quantity
|
8.32 g
|
Type
|
reactant
|
Smiles
|
C12(CCCC(CCC1)(C2)C(=O)OC)C(=O)OC
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Name
|
Ba(OH)2.8H2O
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting residue was added
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Type
|
ADDITION
|
Details
|
diluted with water (100 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reducer pressure
|
Type
|
CUSTOM
|
Details
|
to recover
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C12CCCC(CCC1)(C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 21.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |